4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane is a synthetic organic compound that belongs to the class of azepanes, which are seven-membered cyclic amines. This compound features a complex structure with a chlorophenyl group and a phenylethoxy moiety, indicating potential pharmacological activity. Its molecular formula is , and it has garnered interest in medicinal chemistry due to its possible applications in therapeutic agents.
4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane can be classified as:
The synthesis of 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane can be achieved through several methods, primarily focusing on the construction of the azepane ring and the introduction of substituents.
The molecular structure of 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane includes:
4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane can undergo various chemical reactions typical for azepanes:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine substituent and the steric hindrance provided by the bulky phenylethoxy group.
The proposed mechanism may involve:
4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane has potential applications in:
The core structure of 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane (CAS 61771-18-4) features a 1-methylazepane (hexahydro-1H-azepine) ring linked via an ether bond to a tertiary carbon bearing both 4-chlorophenyl and phenyl substituents. Its molecular formula is C₂₁H₂₆ClNO, with a molecular weight of 343.90 g/mol [1] [4]. The canonical SMILES representation (CN1CCCC(CC1)OC(C)(C1=CC=CC=C1)C1=CC=C(Cl)C=C1) confirms the connectivity: the nitrogen atom of the azepane ring is methylated (N-CH₃), while the oxygen atom bridges the azepane’s C4 position and the central tertiary carbon of the 1-(4-chlorophenyl)-1-phenylethoxy group [1] [8].
The stereochemical configuration is critical due to the chiral tertiary carbon (Cα) in the ethoxy moiety. Research indicates that this compound is structurally related to Clemastine Impurity B, where the (R)-absolute configuration at Cα is pharmacologically relevant [6] [7]. The InChIKey (HWYKTWVEFMQZJW-UHFFFAOYSA-N) further supports the defined stereochemistry in resolved forms, though the compound is often studied as a racemate [1] [7].
Table 1: Fundamental Structural Descriptors
Property | Value/Descriptor |
---|---|
IUPAC Name | 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane |
Molecular Formula | C₂₁H₂₆ClNO |
Molecular Weight | 343.90 g/mol |
CAS Registry Number | 61771-18-4 |
Chiral Centers | 1 (Tertiary carbon in ethoxy linker) |
Canonical SMILES | CN1CCCC(CC1)OC(C)(C1=CC=CC=C1)C1=CC=C(Cl)C=C1 |
InChIKey | HWYKTWVEFMQZJW-UHFFFAOYSA-N |
While single-crystal X-ray diffraction data for 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane remains unpublished, insights into its solid-state conformation can be inferred from its synthetic precursor, 1-(4-chlorophenyl)-1-phenylethanol (CAS 59767-24-7). This precursor exhibits a calculated density of 1.107±0.06 g/cm³ and a refractive index of 1.6115 at 589.3 nm [3] [5]. The bulky diphenylmethyl group imposes steric constraints that likely persist in the target compound, favoring a non-planar conformation where the aromatic rings are twisted relative to the Cα-O bond axis [3].
Molecular mechanics simulations suggest that the azepane ring adopts a chair conformation, with the N-methyl group in an equatorial orientation. The ether linkage (Cα-O) allows rotational flexibility, but crystal packing forces may restrict this freedom, leading to specific torsional angles between the azepane ring and the aryl groups [6] [8]. No polymorphs have been reported to date.
Table 2: Predicted Solid-State Properties
Property | Value/Inference |
---|---|
Density (g/cm³) | ~1.10–1.15 (estimated) |
Refractive Index | ~1.60–1.62 (estimated) |
Crystal System | Unknown (likely monoclinic or triclinic) |
Molecular Conformation | Chair azepane; twisted aryl groups |
Torsional Flexibility | Moderate (Cₐ-O bond) |
Density Functional Theory (DFT) studies reveal key electronic properties influencing the compound’s reactivity and intermolecular interactions. The highest occupied molecular orbital (HOMO) localizes primarily over the nitrogen atom of the azepane ring and the adjacent ether oxygen (energy: ~ -6.2 eV), indicating nucleophilic character. Conversely, the lowest unoccupied molecular orbital (LUMO) (energy: ~ -1.8 eV) resides on the 4-chlorophenyl ring, facilitated by the electron-withdrawing chlorine atom [10].
Electrostatic potential mapping shows a region of high electron density (negative potential) around the azepane nitrogen, supporting hydrogen-bond donor capabilities. The chlorine atom creates a weakly positive electrostatic surface on its attached carbon, enhancing dipole moment (calculated: ~3.8 D). This polarity impacts solubility and binding to biological targets, such as histamine receptors [6] [10].
Table 3: Key Electronic Parameters (DFT-Derived)
Parameter | Value/Feature |
---|---|
HOMO Energy | -6.2 eV (azepane N, ether O) |
LUMO Energy | -1.8 eV (4-chlorophenyl ring) |
Dipole Moment | 3.8 Debye |
Molecular Electrostatic Potential | Negative: N atom; Positive: Cl region |
log P (calculated) | 4.9 (high lipophilicity) |
Structurally, 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane is a key intermediate in antihistamine synthesis. It shares the 1-(4-chlorophenyl)-1-phenylethoxy scaffold with Clemastine Impurity A (pyrrolidine variant) but differs in the heterocyclic base. Replacing azepane with pyrrolidine reduces ring size (7-membered vs. 5-membered), increasing ring strain and altering nitrogen basicity (pKₐ shift ~1–2 units) [6] [7].
Compared to its precursor 1-(4-chlorophenyl)-1-phenylethanol, the etherification with 1-methylazepane eliminates the hydroxyl group, reducing hydrogen-bonding capacity (from 1 donor to 0) and increasing log P by ~2 units. This modification enhances blood-brain barrier permeability [5] [6]. Fenofibrate derivatives, though sharing chlorophenyl groups, lack the azepane moiety and exhibit PPARα agonism instead of H₁ antagonism [6] [9].
Table 4: Structural Comparison with Key Analogues
Compound | Core Structure | Molecular Weight | Hydrogen Bond Acceptors | clogP |
---|---|---|---|---|
4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane | 7-membered azepane ring | 343.90 | 2 (N, O) | 4.9 |
Clemastine Impurity A | 5-membered pyrrolidine ring | 359.89 | 3 (N, O, N⁺-O⁻) | 3.7 |
1-(4-Chlorophenyl)-1-phenylethanol | Hydroxyl group | 232.71 | 2 (O, OH donor) | 3.1 |
Fenofibrate | Chlorophenyl + isobutyrate | 360.83 | 4 (carbonyl O × 2, ether O × 2) | 5.2 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: